2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)pyrazol-3-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4/c14-10-2-4-11(5-3-10)18-12(6-9-17-18)13-15-7-1-8-16-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUIVTLFODOLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719043 | |
| Record name | 2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-15-0 | |
| Record name | 2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This intermediate is then reacted with a suitable pyrimidine derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines or hydrazines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several synthesized and characterized derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility : Fluorophenyl-pyrazole-pyrimidine hybrids exhibit planar or near-planar conformations, with halogen substituents (F, Cl) influencing crystal packing without disrupting core planarity .
Bioactivity Trends :
- Pyrimidine-pyrazole hybrids (e.g., CDK2 inhibitors) show enhanced binding affinity when fluorophenyl groups occupy hydrophobic pockets .
- Thiazole-triazole derivatives (e.g., compounds 4 and 5) prioritize structural robustness over bioactivity, suggesting utility in material sciences .
Synthetic Strategies :
Biological Activity
2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant case studies and research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Case Study 1 : A study by Bouabdallah et al. demonstrated that pyrazole derivatives showed satisfactory potential against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI, TGI, and LC values indicating effective growth inhibition at concentrations as low as 3.79 µM .
| Cell Line | GI (µM) | TGI (µM) | LC (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| SF-268 | - | - | - |
| NCI-H460 | - | - | - |
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Case Study 2 : Research indicated that certain pyrazole derivatives inhibited COX enzymes effectively, leading to reduced inflammation markers in experimental models .
Antibacterial Activity
The antibacterial potential of pyrazole compounds has been explored, with findings suggesting efficacy against a range of bacterial strains.
- Case Study 3 : A study found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MICs) in the low micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer progression.
- Modulation of Apoptosis Pathways : These compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
- Anti-inflammatory Pathways : By inhibiting COX enzymes, they reduce the production of pro-inflammatory mediators.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with condensation of 4-fluorophenylhydrazine with β-ketoesters to form the pyrazole ring, followed by cyclization with amidines or cyanoguanidine to introduce the pyrimidine moiety. Key steps include:
- Cyclization : Use of POCl₃/DMF at 60°C for pyrimidine ring formation .
- Substitution reactions : Electrophilic substitution on the pyrimidine ring with fluorophenyl groups under acidic conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, with fluorine coupling observed in ¹⁹F NMR .
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsion angles, critical for confirming the planar pyrazolo-pyrimidine core .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 283.0984) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence polarization assays (e.g., COX-2 inhibition at 10 µM) with IC₅₀ determination via dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls .
Advanced Research Questions
Q. How can computational modeling optimize binding affinity predictions?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like COX-2 (PDB: 1PXX). Key parameters:
- Grid box centered on the active site (20 ų).
- Lamarckian genetic algorithm with 100 runs .
- MD simulations : GROMACS with CHARMM36 force field to assess stability (100 ns trajectories, RMSD < 2 Å) .
- Free energy calculations : MM-PBSA to quantify binding energy (ΔG < -8 kcal/mol indicates strong affinity) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions. Mitigation strategies include:
- Orthogonal validation : Cross-validate COX-2 inhibition using SPR (Biacore) and enzymatic activity assays .
- Solubility adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Positive controls : Compare with celecoxib (COX-2) or doxorubicin (cytotoxicity) .
Q. What strategies improve regioselectivity in pyrimidine functionalization?
- Methodological Answer :
- Directing groups : Introduce transient protecting groups (e.g., Boc) on pyrimidine N1 to favor C4 substitution .
- Metal catalysis : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C5 with arylboronic acids .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
